N-{1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
CAS No.: 2640966-98-7
Cat. No.: VC11837883
Molecular Formula: C13H21N3O3S
Molecular Weight: 299.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640966-98-7 |
|---|---|
| Molecular Formula | C13H21N3O3S |
| Molecular Weight | 299.39 g/mol |
| IUPAC Name | N-[1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl]cyclopropanesulfonamide |
| Standard InChI | InChI=1S/C13H21N3O3S/c1-10-13(14-9-19-10)8-16-6-2-3-11(7-16)15-20(17,18)12-4-5-12/h9,11-12,15H,2-8H2,1H3 |
| Standard InChI Key | OQORJMMMMRAARZ-UHFFFAOYSA-N |
| SMILES | CC1=C(N=CO1)CN2CCCC(C2)NS(=O)(=O)C3CC3 |
| Canonical SMILES | CC1=C(N=CO1)CN2CCCC(C2)NS(=O)(=O)C3CC3 |
Introduction
N-{1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a complex organic compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This compound combines a cyclopropanesulfonamide moiety with a piperidine ring, which is further substituted with a 5-methyl-1,3-oxazole group. The molecular formula of this compound is not explicitly detailed in the available literature, but it is known to have a molecular weight of approximately 299.39 g/mol.
Synthesis
The synthesis of N-{1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide typically involves multi-step organic synthesis techniques. While specific synthetic routes are not detailed in the available literature, common methods may include:
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Nucleophilic Substitution: To form the piperidine-oxazole linkage.
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Sulfonamide Formation: Involves the reaction of a sulfonic acid with an amine.
Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial to maximize yield and purity.
Applications and Research Findings
This compound is primarily used in research contexts due to its potential biological activities and interactions with various biological targets. Its unique structure allows it to interact with specific receptors or enzymes, making it a candidate for drug development.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-{1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide | CHNOS | Cyclopropane and oxazole functionalities |
| N-{1-[2-(5-Methylisoxazolyl)]piperidinyl}cyclopropanesulfonamide | CHNOS | Contains isoxazole instead of oxazole |
| N-{1-[5-(2-Methylphenyl)-1,3-thiazolyl]piperidinyl}cyclopropanesulfonamide | CHNOS | Substituted thiazole ring |
These compounds highlight the diversity within the class of piperidine-based sulfonamides while emphasizing the unique combination of oxazole and cyclopropane functionalities present in N-{1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide.
Related Compounds and Their Significance
Several compounds share structural features with N-{1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide, including those with isoxazole or thiazole rings instead of oxazole. These variations allow researchers to explore different biological activities and optimize drug candidates.
| Compound | Molecular Formula | Key Features |
|---|---|---|
| (5-Methyl-1,3-oxazol-4-yl)methanol | C5H7NO2 | Methanol derivative of the oxazole group |
| 1-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]-N-(3-piperidin-1-ylpropyl)piperidine-4-carboxamide | C26H38N4O2 | Contains a phenyl substitution on the oxazole ring |
These related compounds demonstrate the versatility of oxazole-based structures in medicinal chemistry.
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